4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-N-[1-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperidin-4-yl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WWL0245 is a potent and selective BRD4-targeting proteolysis targeting chimera (PROTAC). It promotes the ubiquitin-proteasomal degradation of the BRD4 protein, which is a member of the bromodomain and extra-terminal (BET) family of proteins. This compound exhibits selective cytotoxicity in BET inhibitor-sensitive cancer cell lines, particularly androgen receptor-positive prostate cancer cell lines .
Preparation Methods
WWL0245 is synthesized based on a dual BET/PLK1 inhibitor, WNY0824. The synthetic route involves the incorporation of a cereblon-binding moiety, which is mediated via a modified thalidomide structure. The reaction conditions for the synthesis of WWL0245 typically involve standard organic synthesis techniques, including protection and deprotection steps, coupling reactions, and purification processes .
Chemical Reactions Analysis
WWL0245 undergoes several types of chemical reactions, primarily focusing on its interaction with the BRD4 protein. The compound induces ubiquitin-proteasomal degradation of BRD4, leading to the downregulation of BRD4 and c-Myc in a time- and concentration-dependent manner. Common reagents used in these reactions include proteasome inhibitors and ubiquitin-activating enzymes. The major products formed from these reactions are degraded BRD4 protein fragments .
Scientific Research Applications
WWL0245 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool compound for studying the biological function of BRD4. In biology, it is used to investigate the role of BRD4 in various cellular processes, including gene transcription and cell proliferation. In medicine, WWL0245 is a promising drug candidate for the treatment of androgen receptor-positive prostate cancer.
Mechanism of Action
The mechanism of action of WWL0245 involves the selective degradation of the BRD4 protein through the ubiquitin-proteasomal pathway. The compound binds to BRD4 and recruits the cereblon E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This results in the downregulation of BRD4 and c-Myc, which are key regulators of gene transcription and cell proliferation. The molecular targets and pathways involved in this process include the BET family of proteins, the ubiquitin-proteasomal system, and the androgen receptor signaling pathway .
Comparison with Similar Compounds
WWL0245 is unique in its selective degradation of BRD4 with sub-nanomolar half-maximal degrading concentration (DC50) and its potent antiproliferative effects in BET inhibitor-sensitive cancer cell lines. Similar compounds include other BRD4-targeting PROTACs, such as ARV-825 and MZ1. WWL0245 exhibits greater selectivity and potency compared to these compounds, making it a valuable tool for studying BRD4 biology and a promising drug candidate for cancer therapy .
Properties
Molecular Formula |
C45H51N11O8 |
---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-N-[1-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]piperidin-4-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C45H51N11O8/c1-4-31-40-52-51-25(2)55(40)33-22-46-45(50-39(33)54(31)23-26-9-6-5-7-10-26)48-30-14-13-27(21-35(30)63-3)41(59)47-28-17-19-53(20-18-28)37(58)24-64-34-12-8-11-29-38(34)44(62)56(43(29)61)32-15-16-36(57)49-42(32)60/h8,11-14,21-22,26,28,31-32H,4-7,9-10,15-20,23-24H2,1-3H3,(H,47,59)(H,46,48,50)(H,49,57,60)/t31-,32?/m1/s1 |
InChI Key |
AORZPRLVKUMTOJ-XGDNGBMYSA-N |
Isomeric SMILES |
CC[C@@H]1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)OC)C |
Canonical SMILES |
CCC1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C(=O)COC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.